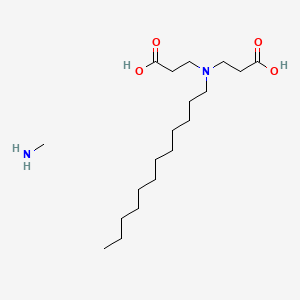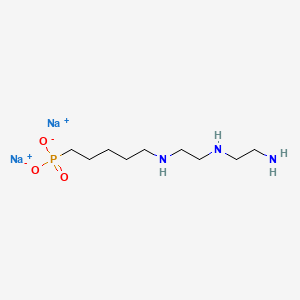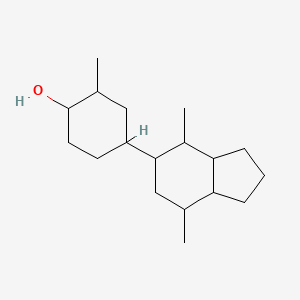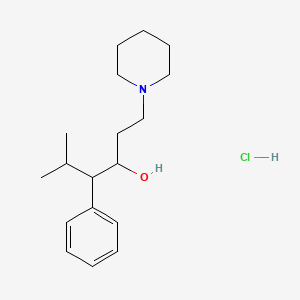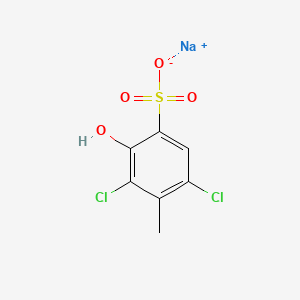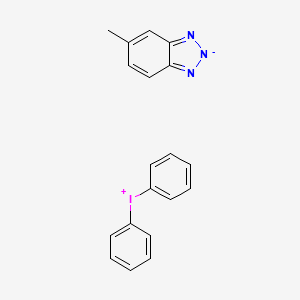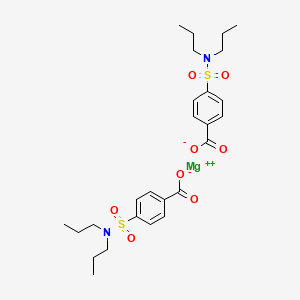
Magnesium 4-((dipropylamino)sulphonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium 4-((dipropylamino)sulphonyl)benzoate is a chemical compound with the molecular formula C26H36MgN2O8S2. It is known for its unique structure, which includes a magnesium ion coordinated with two 4-((dipropylamino)sulphonyl)benzoate ligands. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium 4-((dipropylamino)sulphonyl)benzoate typically involves the reaction of 4-((dipropylamino)sulphonyl)benzoic acid with a magnesium salt, such as magnesium chloride or magnesium sulfate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, followed by filtration and drying to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Magnesium 4-((dipropylamino)sulphonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Magnesium 4-((dipropylamino)sulphonyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Magnesium 4-((dipropylamino)sulphonyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulphonyl group plays a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with the target molecules. This binding can lead to changes in the conformation and function of the target, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Magnesium 4-((diethylamino)sulphonyl)benzoate
- Magnesium 4-((dimethylamino)sulphonyl)benzoate
- Magnesium 4-((dipropylamino)sulphonyl)phenylacetate
Uniqueness
Magnesium 4-((dipropylamino)sulphonyl)benzoate is unique due to its specific dipropylamino group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity and binding affinities, making it valuable for specific applications in research and industry .
Properties
CAS No. |
29243-46-7 |
|---|---|
Molecular Formula |
C26H36MgN2O8S2 |
Molecular Weight |
593.0 g/mol |
IUPAC Name |
magnesium;4-(dipropylsulfamoyl)benzoate |
InChI |
InChI=1S/2C13H19NO4S.Mg/c2*1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16;/h2*5-8H,3-4,9-10H2,1-2H3,(H,15,16);/q;;+2/p-2 |
InChI Key |
MPLGKWAFXWWLMP-UHFFFAOYSA-L |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)[O-].CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


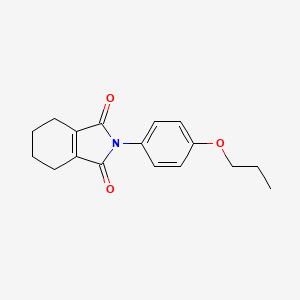




![dihydrogen phosphate;2-heptadecyl-3-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethyl]-4,5-dihydro-1H-imidazol-3-ium](/img/structure/B12676814.png)
